molecular formula C7H6N4O2 B12510822 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Cat. No.: B12510822
M. Wt: 178.15 g/mol
InChI Key: IYTCTHUHIDNGSS-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid (CAS 2639429-81-3) is a high-purity organic compound with a molecular formula of C7H6N4O2 and a molecular weight of 178.15 g/mol. This chemical serves as a versatile synthetic intermediate and key scaffold in organic and medicinal chemistry . The triazolo[4,3-a]pyrazine core is recognized as an essential building block for developing novel therapeutic agents and is increasingly investigated for its diverse biological activities . Recent scientific literature highlights the significant research value of this scaffold in drug discovery, particularly in the design and synthesis of potent hit molecules. The triazolo[4,3-a]pyrazine structure functions as a key template for creating multi-targeted kinase inhibitors . Specifically, derivatives based on this core structure have been designed and synthesized as dual c-Met/VEGFR-2 inhibitors, showing excellent antiproliferative activities against human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human cervical carcinoma (Hela) cell lines in vitro . The compound's structure, featuring a carboxylic acid functional group, allows for further chemical modifications, making it a valuable precursor for generating a wide array of derivatives for structure-activity relationship (SAR) studies and lead optimization in anticancer research . This product is provided for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, refer to the Safety Data Sheet (SDS) for detailed hazard information, and store it sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6/h2-3H,1H3,(H,12,13)

InChI Key

IYTCTHUHIDNGSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(N=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Functionalized Pyrazines

Principle : The triazolopyrazine ring is formed via cyclocondensation between hydrazine derivatives and substituted pyrazines. The carboxylic acid group is introduced either pre- or post-cyclization.

Procedure :

  • Starting Material : 2-Chloro-3-hydrazinylpyrazine derivatives (e.g., 6-bromo-2-chloro-3-hydrazinylpyrazine) are prepared via nucleophilic substitution of dichloropyrazine with hydrazine hydrate.
  • Cyclization : Treatment with triethyl orthoformate under reflux in xylene forms the triazolopyrazine core. For example, 8-chloro-3-methyl-triazolo[4,3-a]pyrazine is synthesized in 87% yield.
  • Functionalization : The bromine at position 6 is subjected to palladium-catalyzed carbonylation. Using PdCl₂(dppf), CO, and methanol, the bromide is converted to a methyl ester, which is hydrolyzed to the carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%)
Cyclization Triethyl orthoformate, xylene, reflux 87
Carbonylation PdCl₂(dppf), CO, MeOH, 80°C 65
Ester Hydrolysis HCl (aq), reflux 89

Advantages : High-yielding cyclization step; palladium catalysis enables precise functionalization.
Limitations : Multi-step process requires careful handling of air-sensitive catalysts.

Direct Cyclization with Pre-Functionalized Carboxylic Acid Precursors

Principle : A pyrazine precursor bearing a carboxylic acid group at position 6 is used to form the triazolopyrazine ring in one pot.

Procedure :

  • Synthesis of 6-Carboxypyrazine Hydrazide : 2,3-Dichloropyrazine-6-carboxylic acid is treated with hydrazine hydrate to form the hydrazide intermediate.
  • Cyclization : Reaction with triethyl orthoacetate in ethanol under reflux forms the triazole ring while retaining the carboxylic acid group.

Key Data :

Step Reagents/Conditions Yield (%)
Hydrazide Formation Hydrazine hydrate, ethanol, 85°C 78
Cyclization Triethyl orthoacetate, ethanol, reflux 82

Advantages : Avoids post-functionalization steps; suitable for scale-up.
Limitations : Limited availability of pre-functionalized pyrazine precursors.

Decarboxylation of Triazinedione Intermediates

Principle : Triazinedione intermediates undergo acid-mediated decarboxylation to yield the triazolopyrazine core with a carboxylic acid group.

Procedure :

  • Formation of Triazinedione : Cyclic imidates (e.g., pyrrolidinone imidate) react with methyl 2-hydrazinyl-2-oxoacetate in acetic acid to form triazinedione derivatives.
  • Decarboxylation : Treatment with concentrated HCl at 100°C induces ring contraction and decarboxylation, yielding the triazolopyrazine carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%)
Triazinedione Synthesis Methyl 2-hydrazinyl-2-oxoacetate, AcOH 75
Decarboxylation HCl (conc.), 100°C 68

Advantages : Utilizes readily available imidates; single-step decarboxylation.
Limitations : Harsh acidic conditions may degrade sensitive functional groups.

Lithiation-Carboxylation Strategy

Principle : A halogenated triazolopyrazine undergoes lithiation followed by carboxylation with CO₂.

Procedure :

  • Halogenation : 3-Methyl-triazolo[4,3-a]pyrazine is brominated at position 6 using NBS in CCl₄.
  • Lithiation : The bromide is treated with LDA at -78°C to generate a lithiated intermediate.
  • Carboxylation : Reaction with dry ice (CO₂) introduces the carboxylic acid group.

Key Data :

Step Reagents/Conditions Yield (%)
Bromination NBS, CCl₄, reflux 90
Carboxylation LDA, CO₂, THF, -78°C 55

Comparative Analysis of Methods

Method Key Step Total Yield (%) Scalability Cost Efficiency
Cyclocondensation Palladium carbonylation 52 Moderate High
Pre-Functionalized One-pot cyclization 64 High Moderate
Decarboxylation Acid-mediated contraction 51 Low Low
Lithiation Low-temperature carboxylation 50 Low High

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting the growth of cancer cells . Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Pyrazine vs. Pyridine Derivatives

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS: 1031619-88-1):
    • Shares the same triazolo ring and carboxylic acid group but replaces pyrazine with pyridine.
    • Key Differences :
  • Reduced steric hindrance in pyridine derivatives may improve binding to flat enzymatic pockets .
    • Biological Relevance : Pyridine analogs have shown promise as antimalarial agents when functionalized with sulfonamide groups (e.g., compound 6e in ) .

Triazolo[4,3-b]pyridazine Derivatives

  • N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6, ):
    • Features a triazolo[4,3-b]pyridazine core with a trifluoromethyl group and indole-ethylamine side chain.
    • Key Differences :
  • The [4,3-b] fusion pattern creates distinct steric and electronic environments compared to [4,3-a] fusion.
  • The trifluoromethyl group increases lipophilicity (LogP > 2) and metabolic stability, enhancing blood-brain barrier penetration .
    • Biological Relevance : Acts as a BRD4 bromodomain inhibitor, highlighting the scaffold’s utility in epigenetic drug discovery .

Substituent Modifications

Carboxylic Acid vs. Ester Derivatives

  • Methyl 3-methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS: 1550302-69-6):
    • Replaces the carboxylic acid with a methyl ester and adds a methoxy group at position 3.
    • Key Differences :
  • The ester group reduces polarity (LogP: ~1.38 vs. 0.74), improving membrane permeability but requiring hydrolysis for activation.
  • Methoxy substitution may hinder enzymatic degradation .
    • Applications : Ester derivatives are often used as prodrugs to enhance oral bioavailability .

Methyl vs. Bulky Substituents

  • 3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 10, ):
    • Substitutes methyl with cyclopropyl, a bulkier and more rigid group.
    • Key Differences :
  • The amine group at position 6 enables hydrogen bonding with active-site residues .

Functional Group Comparisons

Carboxylic Acid vs. Sulfonamide

  • N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Compound 6e, ):
    • Replaces carboxylic acid with a sulfonamide group linked to a fluorophenyl ring.
    • Key Differences :
  • Sulfonamide enhances acidity (pKa ~2.21) and hydrogen-bonding capacity, improving interactions with basic residues in enzymes.
  • The fluorophenyl group introduces additional hydrophobic and electrostatic interactions .
    • Biological Relevance : Demonstrated antimalarial activity against Plasmodium falciparum .

Biological Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) related to this compound, emphasizing its pharmacological properties.

Synthesis

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. The synthetic route often includes the use of hydrazine derivatives and various acylation steps to introduce the carboxylic acid functionality. The following table summarizes common synthetic methods:

Method Reagents Conditions
CyclizationHydrazine hydrateReflux in ethanol
AcylationAcyl chloridesRoom temperature with DIPEA

Anticancer Properties

Recent studies have shown that derivatives of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant antiproliferative activities against various cancer cell lines. For instance, a compound derived from this structure demonstrated IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cells. These results indicate potent activity compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. Compounds derived from this class were found to inhibit COX-2 activity significantly, with IC50 values ranging from 19.45 µM to 42.1 µM for various analogs. This inhibition is crucial as COX-2 plays a significant role in inflammation and pain signaling pathways .

Structure-Activity Relationships (SAR)

The biological activity of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is influenced by its structural modifications. Substituents on the triazole and pyrazine rings can enhance or diminish activity:

  • Electron-donating groups tend to increase potency.
  • Alkyl substitutions at specific positions have been correlated with improved anticancer activity.

Case Studies

Several case studies highlight the efficacy of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives:

  • Study on Antiproliferative Activity : A series of derivatives were synthesized and tested against multiple cancer cell lines. The most active compound exhibited remarkable selectivity and potency, indicating its potential as a lead compound for further development.
  • Anti-inflammatory Screening : In a model involving carrageenan-induced paw edema in rats, derivatives showed comparable efficacy to indomethacin, a standard anti-inflammatory drug. The ED50 values were calculated to be around 9.17 µM for indomethacin compared to lower values for several derivatives .

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